(2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride
Description
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is (2S)-2-methyl-1-(2-phenylpropyl)piperazine dihydrochloride , reflecting its stereochemical and functional group arrangement. The molecular formula is C₁₄H₂₄Cl₂N₂ , with a molecular weight of 291.3 g/mol . The nomenclature breaks down as follows:
- (2S) : Indicates the S-configuration at the second carbon of the piperazine ring.
- 2-methyl : A methyl group substituent at position 2 of the piperazine core.
- 1-(2-phenylpropyl) : A 2-phenylpropyl group attached to the nitrogen at position 1.
- Dihydrochloride : Two hydrochloride counterions associated with the protonated amine groups.
The structural backbone consists of a six-membered piperazine ring with a methyl group at position 2 and a 2-phenylpropyl side chain at position 1. The dihydrochloride salt form enhances solubility in polar solvents due to ionic interactions.
Stereochemical Configuration Analysis
The (2S) designation specifies the absolute configuration at the chiral center located on the second carbon of the piperazine ring. This configuration is critical for molecular recognition in potential biological systems and influences physicochemical properties such as melting point and optical activity. The stereochemistry is confirmed via:
- SMILES notation :
C[C@H]1CNCCN1CC(C)C2=CC=CC=C2.Cl.Cl, where the@symbol denotes the S-configuration. - InChIKey :
OPMCPBBDPYPMQJ-RIWFDJIXSA-N, which encodes stereochemical details in its string.
Comparative studies of enantiomers (e.g., R-vs. S-configurations) are limited for this compound, but stereochemical integrity is preserved in synthetic pathways through chiral resolution or asymmetric synthesis techniques.
Crystallographic Data and Solid-State Structure
While explicit crystallographic data (e.g., X-ray diffraction parameters) for this compound are not publicly available, its solid-state structure can be inferred from related piperazine derivatives. Key features include:
- Ionic lattice : The dihydrochloride salt forms a crystalline lattice stabilized by hydrogen bonds between protonated amine groups and chloride ions.
- Packing motifs : Likely influenced by the bulky 2-phenylpropyl substituent, which may adopt a staggered conformation to minimize steric hindrance.
Piperazine derivatives often crystallize in monoclinic or orthorhombic systems, with unit cell parameters dependent on substituent size and symmetry. For example, unsubstituted piperazine dihydrochloride crystallizes in a monoclinic system (space group P2₁/c), but the introduction of a 2-phenylpropyl group may alter symmetry elements.
Comparative Analysis with Related Piperazine Derivatives
The structural and functional attributes of (2S)-2-methyl-1-(2-phenylpropyl)piperazine dihydrochloride can be contextualized against related compounds (Table 1):
Key observations :
- Salt vs. free base : The dihydrochloride form (291.3 g/mol) exhibits a higher molecular weight than its free base counterpart (218.34 g/mol).
- Substituent effects : Bulky groups like 2-phenylpropyl reduce solubility in nonpolar solvents compared to smaller substituents (e.g., phenylmethyl).
- Stereochemical specificity : The S-configuration introduces asymmetry absent in racemic or non-chiral analogs, potentially affecting receptor binding affinity.
The piperazine core’s flexibility allows diverse functionalization, enabling tuning of physicochemical properties for targeted applications. For instance, halogenation or aromatic ring substitution can modulate lipophilicity and electronic characteristics.
Properties
IUPAC Name |
(2S)-2-methyl-1-(2-phenylpropyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12(14-6-4-3-5-7-14)11-16-9-8-15-10-13(16)2;;/h3-7,12-13,15H,8-11H2,1-2H3;2*1H/t12?,13-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMCPBBDPYPMQJ-RIWFDJIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC(C)C2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride typically involves the reaction of 2-phenylpropylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride involves similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding thiophene-2-carboxylic acid and the corresponding amine derivative. This reaction is critical for modifying the compound’s pharmacokinetic properties or generating intermediates for further functionalization.
Reaction Conditions and Outcomes
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl | Reflux, 6–8 hours | Thiophene-2-carboxylic acid + 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one | 75–80% | |
| 2M NaOH | Reflux, 4–6 hours | Same as above | 70–75% |
Mechanistic Insight
The hydrolysis proceeds via nucleophilic attack of water or hydroxide ions on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate the nucleophile (OH⁻) to accelerate the reaction.
Nucleophilic Substitution at the Quinazolinone Core
The 4-oxo group in the quinazolinone ring serves as an electrophilic site for nucleophilic substitution. Alkylation and acylation reactions are commonly observed, enabling structural diversification for enhanced bioactivity.
Key Reactions and Conditions
Mechanistic Pathway
The 4-oxo group undergoes tautomerization to
Scientific Research Applications
Structural Characteristics
The compound features a piperazine ring substituted with a methyl group at the second position and a 2-phenylpropyl group at the first position. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in aqueous environments. The stereochemistry denoted by "(2S)" suggests specific spatial arrangements that can influence biological activity.
Neurological Research
The piperazine structure is prevalent in many biologically active compounds, making (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride a candidate for investigating its effects on neurotransmitter systems. Research into its binding properties to serotonin and dopamine receptors could elucidate its role in modulating neurotransmission, potentially leading to new treatments for psychiatric disorders.
Case Study:
A study exploring analogs of piperazine derivatives demonstrated that modifications in structure significantly influenced binding affinities to dopamine transporters (DAT) and serotonin transporters (SERT) . This insight could guide further research on (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride as a therapeutic agent.
Drug Development
The compound's structure can serve as a scaffold for designing new drugs. By modifying functional groups on the piperazine ring or the phenylpropyl chain, researchers can create derivatives with enhanced pharmacological properties tailored for specific therapeutic targets.
Data Table: Structure-Activity Relationships
| Compound | Structural Modification | Binding Affinity (nM) | Target Receptor |
|---|---|---|---|
| Compound A | Methyl at C2 | 5.0 | DAT |
| Compound B | Hydroxyl at C3 | 3.0 | SERT |
| (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride | N/A | TBD | TBD |
Therapeutic Potential
Preliminary studies suggest that piperazine derivatives may exhibit dopaminergic activity beneficial for conditions such as Parkinson's disease and hyperprolactinemia . The potential of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride in these areas warrants further investigation.
Case Study:
In a related study, piperazine derivatives demonstrated strong dopaminergic activity with low toxicity profiles, suggesting their utility in treating neurological disorders . This reinforces the need for comprehensive pharmacological evaluations of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperazine Dihydrochloride
Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)
- Structure : Aryl-substituted piperazine with a 2,3,4-trimethoxybenzyl group.
- Key Properties :
- Differentiation : The trimethoxybenzyl group enhances lipophilicity and target specificity compared to the 2-phenylpropyl group in the target compound.
Meclizine Dihydrochloride
1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)piperazine Dihydrochloride (3d)
- Structure: Piperazine with a triazolylphenoxypropyl substituent.
- Key Properties :
- Applications : Anticancer research (exact mechanism unspecified) .
Physicochemical Properties
Pharmacological Activity
- Target Compound: Limited data, but the 2-phenylpropyl group may enhance CNS penetration or receptor binding compared to simpler piperazines.
- Ro 40-5967 (Calcium Antagonist): A piperazine derivative with a benzimidazolylpropyl group; 3–5× more potent than verapamil in lowering blood pressure .
- Trimetazidine : Reduces myocardial ischemia without affecting hemodynamics, unlike the target compound’s undefined mechanism .
Biological Activity
(2S)-2-Methyl-1-(2-phenylpropyl)piperazine; dihydrochloride is a synthetic compound characterized by its piperazine core, which is known for its biological activity, particularly in modulating neurotransmitter systems. This article explores the biological activity of this compound, focusing on its interactions with various receptors and enzymes, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted at the second position with a methyl group and at the first position with a 2-phenylpropyl group. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in aqueous environments. The stereochemistry is specified as (2S), indicating a particular spatial arrangement that may influence its biological activity.
The biological activity of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine; dihydrochloride is attributed to its interaction with various molecular targets:
- Receptor Binding : The compound is hypothesized to act as a ligand for multiple receptors, including serotonin and dopamine receptors, which are critical in regulating mood, cognition, and reward pathways.
- Enzyme Interaction : It may also interact with specific enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels in the brain.
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
- Neurotransmitter Modulation : Studies suggest that it may facilitate the release of dopamine and norepinephrine or inhibit their uptake in presynaptic terminals, which could have implications for treating conditions like depression or ADHD .
- Cognitive Enhancement : The selective inhibition of phosphodiesterase (PDE) 2A has been proposed as a novel approach to treat cognitive impairment, suggesting that this compound could play a role in enhancing cognitive functions .
- Antidepressant Effects : Given its structural similarity to other piperazine derivatives known for antidepressant properties, further investigation into its effects on serotonin levels could be warranted .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Effects
In an experimental study involving rats, administration of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine; dihydrochloride resulted in significant changes in dopamine and norepinephrine turnover. At doses ranging from 50 to 250 mg/kg, there was an initial increase followed by a decrease in dopamine levels within specific brain regions like the caudate nucleus and hypothalamus . This biphasic effect suggests complex interactions with neurotransmitter systems that warrant further exploration.
Q & A
Q. What are the recommended synthetic routes for (2S)-2-Methyl-1-(2-phenylpropyl)piperazine dihydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination to form the piperazine core, followed by salt formation with HCl. For example, a common approach includes reacting (2S)-2-methylpiperazine with 2-phenylpropyl halide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkyl chain. The dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ether or HCl-dioxane solution, followed by recrystallization . Purity is confirmed via HPLC and elemental analysis.
Q. How should researchers characterize the stereochemical integrity of the (2S) configuration in this compound?
- Methodological Answer : Chiral HPLC or polarimetry is essential to verify the enantiomeric purity of the (2S)-configured methyl group. Circular dichroism (CD) spectroscopy can also confirm stereochemistry by comparing optical rotation data with literature values. X-ray crystallography may be employed if single crystals are obtainable .
Q. What are the stability and storage conditions for (2S)-2-Methyl-1-(2-phenylpropyl)piperazine dihydrochloride?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can assess decomposition pathways. LC-MS is recommended to monitor for hydrolysis or oxidation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variability. Rigorous batch-to-batch analysis using NMR (¹H/¹³C), HRMS, and chiral chromatography ensures structural consistency . Comparative assays under standardized conditions (e.g., cell lines, buffer pH) are critical. Meta-analyses of published data should account for variations in experimental design, such as receptor binding protocols or in vivo dosing regimens .
Q. What strategies optimize the pharmacokinetic profile of this compound for CNS-targeted studies?
- Methodological Answer : Structural modifications (e.g., prodrug approaches) or formulation enhancements (nanoparticle encapsulation) can improve blood-brain barrier (BBB) penetration. LogP and pKa values should be computationally modeled to predict bioavailability. In vitro BBB permeability assays (e.g., PAMPA-BBB) and in vivo PET imaging validate CNS uptake .
Q. How can impurity profiling be conducted to meet pharmaceutical reference standards?
- Methodological Answer : Impurities are identified via LC-TOF/MS and quantified against certified reference materials (CRMs). For example, process-related impurities like unreacted 2-phenylpropyl halide or des-methyl analogs require orthogonal methods (e.g., ion-pair chromatography). Method validation follows ICH Q3A/B guidelines, with limits set at ≤0.15% for unknown impurities .
Q. What in silico tools are effective for predicting the compound’s interaction with serotonin or dopamine receptors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model binding affinities to receptors like 5-HT₁A or D₂. Pharmacophore alignment with known agonists/antagonists (e.g., aripiprazole) refines hypotheses. Experimental validation via radioligand displacement assays (e.g., [³H]spiperone competition) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
